N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H16N4O2S2 and its molecular weight is 312.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection Techniques in Chemical and Biological Sciences
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide has been utilized in the development of selective detection techniques for thiophenols over aliphaticthiols. This is significant in chemical, biological, and environmental sciences, where distinguishing between toxic benzenethiols and biologically active aliphatic thiols is crucial. The compound's application in a fluorescent probe, leveraging intramolecular charge transfer pathways, demonstrates its potential in sensitive and selective detection methods, with practical uses in determining thiophenols in water samples (Wang, Han, Jia, Zhou, & Deng, 2012).
Antitumor and Antibacterial Agents
Another application of this compound is in the synthesis of derivatives that show promise as antitumor and antibacterial agents. Specifically, derivatives like carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides have been synthesized. These compounds have demonstrated significant in vitro activity against human tumor cell lines, such as liver, colon, and lung cancer, and have also shown high activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).
Herbicidal Activity
In agricultural sciences, derivatives of this compound have been explored for their herbicidal activities. The creation of biophore models for various sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide compounds has enabled the synthesis of specific derivatives with targeted herbicidal properties. This application is significant in pest management and agricultural productivity (Ren, Yang, Gao, Xinling, Zhou, & Cheng, 2000).
Antiproliferative Agents in Cancer Research
The compound's derivatives have also been investigated as potential antiproliferative agents, particularly against the human breast cancer cell line MCF-7. The synthesis of novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety has shown promising results in this field. These studies are crucial for the development of new therapeutic options for cancer treatment (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Corrosion Inhibition in Industrial Applications
In the field of industrial chemistry, derivatives of this compound have been used as corrosion inhibitors for metals in acidic environments. Studies on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (TSM) have revealed their potential as efficient inhibitors for mild steel corrosion in sulfuric acid medium. This application is vital in prolonging the life of metal structures and equipment in various industries (Sappani & Karthikeyan, 2014).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, are known to possess a wide range of therapeutic properties . They have been reported to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives are known to have a wide range of effects due to their diverse therapeutic properties .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S2/c1-9-7-11(16(2)3)15-10(14-9)8-13-20(17,18)12-5-4-6-19-12/h4-7,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPYZPFXTLTXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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